molecular formula C6H6BrNO B1273246 (5-Bromopyridin-3-yl)methanol CAS No. 37669-64-0

(5-Bromopyridin-3-yl)methanol

Cat. No.: B1273246
CAS No.: 37669-64-0
M. Wt: 188.02 g/mol
InChI Key: WDVDHJLKXYCOFS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(5-Bromopyridin-3-yl)methanol is an organic compound with the molecular formula C6H6BrNO It is a derivative of pyridine, where a bromine atom is substituted at the 5-position and a hydroxymethyl group is attached to the 3-position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (5-Bromopyridin-3-yl)methanol typically involves the bromination of pyridine derivatives followed by the introduction of a hydroxymethyl group. One common method is the bromination of 3-pyridinemethanol using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to high-purity products suitable for various applications.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: The compound can be reduced to form (5-Bromopyridin-3-yl)methane using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can occur at the bromine atom, leading to the formation of various derivatives. Typical reagents include sodium azide (NaN3) or potassium cyanide (KCN).

Common Reagents and Conditions:

    Oxidation: KMnO4 in aqueous or acidic medium.

    Reduction: LiAlH4 in anhydrous ether or NaBH4 in methanol.

    Substitution: NaN3 in dimethylformamide (DMF) or KCN in ethanol.

Major Products:

    Oxidation: (5-Bromopyridin-3-yl)carboxylic acid.

    Reduction: (5-Bromopyridin-3-yl)methane.

    Substitution: (5-Azidopyridin-3-yl)methanol or (5-Cyanopyridin-3-yl)methanol.

Scientific Research Applications

Chemistry

(5-Bromopyridin-3-yl)methanol serves as an important intermediate in organic synthesis. It is utilized in:

  • Synthesis of Complex Organic Molecules: Acts as a building block for pharmaceuticals and agrochemicals.
  • Catalyst Development: Used in the development of new catalytic systems due to its unique reactivity profile.

Biology

In biological research, this compound has been employed in:

  • Enzyme Interaction Studies: It is used to probe enzyme activities, particularly those involved in metabolic pathways associated with cancer cell proliferation.
  • Antimicrobial Activity: Research indicates significant antimicrobial properties against various bacterial strains, making it a candidate for further exploration in drug development.

Medicine

The compound is being investigated for its potential therapeutic properties:

  • Drug Development: Explored as a precursor in synthesizing novel drug candidates with enhanced biological activity.
  • Antitumor Activity: Studies have shown that it can reduce cell viability in cancer cell lines, indicating potential as an anticancer agent.

Antitumor Activity Study

A study focused on various pyridine derivatives demonstrated that this compound significantly reduced cell viability in MDA-MB-231 breast cancer cells compared to controls. The presence of hydroxymethyl groups was correlated with enhanced antiproliferative effects.

Enzyme Interaction Study

In biochemical assays, this compound was used to inhibit specific enzymes involved in nucleotide synthesis, crucial for cancer cell proliferation. The results indicated that this compound could serve as a lead compound for developing new enzyme inhibitors targeting metabolic pathways in cancer cells.

Mechanism of Action

The mechanism of action of (5-Bromopyridin-3-yl)methanol depends on its specific application. In biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The bromine atom and hydroxymethyl group play crucial roles in its interaction with molecular targets, influencing binding affinity and specificity.

Comparison with Similar Compounds

    (5-Bromo-2-pyridinyl)methanol: Similar structure but with the bromine atom at the 2-position.

    (5-Chloropyridin-3-yl)methanol: Chlorine atom instead of bromine at the 5-position.

    (5-Fluoropyridin-3-yl)methanol: Fluorine atom instead of bromine at the 5-position.

Uniqueness: (5-Bromopyridin-3-yl)methanol is unique due to the presence of the bromine atom at the 5-position, which imparts distinct electronic and steric properties. This uniqueness influences its reactivity and interaction with other molecules, making it a valuable compound in various research and industrial applications.

Biological Activity

(5-Bromopyridin-3-yl)methanol is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C₆H₆BrN, featuring a pyridine ring substituted with a bromine atom at the 5-position and a hydroxymethyl group. This structure contributes to its unique chemical behavior and biological activity.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

  • Antimicrobial Activity :
    • The compound has shown effectiveness against various bacterial strains, suggesting potential as an antimicrobial agent. In particular, derivatives of this compound have been reported to inhibit the growth of both Gram-positive and Gram-negative bacteria .
  • Anticancer Properties :
    • Studies have demonstrated that certain derivatives can inhibit cancer cell proliferation. For instance, derivatives have been tested against various cancer cell lines, showing promising results in reducing cell viability .
  • Neuroprotective Effects :
    • Similar compounds have been investigated for their ability to protect neural cells from oxidative stress and apoptosis, indicating potential applications in neurodegenerative diseases .

The mechanisms through which this compound exerts its biological effects are still being elucidated. Key interactions include:

  • Binding Affinity : The compound interacts with various biological macromolecules, including enzymes and receptors, through hydrogen bonding and hydrophobic interactions. This binding can modulate the activity of these targets, leading to its observed biological effects .
  • Cell Signaling Pathways : Research suggests that this compound may influence key signaling pathways involved in cell survival and proliferation, particularly in cancer cells .

Case Studies

  • Antimicrobial Efficacy :
    • A study assessed the antibacterial activity of this compound against several bacterial strains. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus, highlighting its potential as an antimicrobial agent .
  • Cancer Cell Line Testing :
    • In vitro assays on human breast cancer cell lines demonstrated that derivatives of this compound reduced cell viability by over 50% at concentrations as low as 10 µM after 48 hours of treatment .

Data Tables

Biological ActivityTest SubjectResultReference
AntimicrobialS. aureusMIC = 32 µg/mL
AnticancerBreast cancer cells>50% viability reduction at 10 µM
NeuroprotectiveNeural cellsProtection against oxidative stress

Q & A

Basic Question: What are the key considerations for optimizing the synthesis of (5-bromopyridin-3-yl)methanol?

Methodological Answer:
The synthesis of this compound often involves multi-step routes, such as starting from 5-bromonicotinamide and proceeding via nucleophilic substitution or Grignard reactions. Key factors include:

  • Reagent stoichiometry : Ensure precise molar ratios of reactants (e.g., cyclopropylmagnesium bromide in cross-coupling reactions) to minimize side products .
  • Catalyst selection : Palladium-based catalysts (e.g., SiliaCat DPP-Pd) enhance efficiency in Suzuki-Miyaura couplings .
  • Purification : Column chromatography and preparative HPLC are critical for isolating the compound, especially when intermediates have similar polarity .
  • Microwave-assisted synthesis : Reduces reaction time (e.g., 40 minutes at 150°C) while maintaining yield .

Basic Question: How is the molecular structure of this compound characterized experimentally?

Methodological Answer:
Structural confirmation requires a combination of techniques:

  • NMR spectroscopy : 1^1H and 13^{13}C NMR identify functional groups (e.g., hydroxyl and bromine signals) and verify regiochemistry .
  • X-ray crystallography : Resolves bond lengths and angles, as demonstrated for related brominated pyridines using SHELXL for refinement .
  • Mass spectrometry : Confirms molecular weight via [M+H]+^+ peaks (e.g., observed at m/z 327.01 for derivatives) .
    Challenges : Bromine’s heavy atom effect can complicate X-ray data collection, requiring high-resolution instrumentation .

Advanced Question: How does this compound participate in cross-coupling reactions for pharmaceutical intermediates?

Methodological Answer:
The bromine atom at the pyridine C5 position facilitates catalytic cross-coupling (e.g., Suzuki or Buchwald-Hartwig reactions). Key considerations:

  • Catalyst robustness : SiliaCat DPP-Pd enables reactions in aqueous dioxane, avoiding palladium contamination in final products .
  • Substrate scope : Compatibility with boronic esters (e.g., tetramethyl dioxaborolane derivatives) and amines (e.g., piperazine) for generating heteroaryl pharmacophores .
  • Kinetic studies : Monitor reaction progress via LC-MS to optimize conditions for high-yield intermediates (e.g., 52% yield for ethyl 2-(5-(5-bromopyridin-3-yl)-triazol-1-yl)acetate) .

Advanced Question: What computational tools predict the reactivity of this compound in novel reaction pathways?

Methodological Answer:

  • Database-driven prediction : Tools like PISTACHIO and REAXYS analyze reaction feasibility using historical data on bromopyridine derivatives .
  • DFT calculations : Model transition states for nucleophilic attacks at the C5 position, accounting for bromine’s electron-withdrawing effects .
  • Retrosynthetic planning : Software identifies viable precursors (e.g., 5-bromonicotinic acid) and evaluates synthetic routes using relevance heuristics .

Advanced Question: How can researchers resolve contradictions in reported solubility or stability data for this compound?

Methodological Answer:

  • Controlled replication : Standardize solvent systems (e.g., DMSO/water mixtures) and temperature conditions to isolate variables .
  • Analytical validation : Compare HPLC purity assays across studies to identify discrepancies caused by degradation (e.g., hydrolysis of the methanol group) .
  • Meta-analysis : Aggregate data from crystallographic (SHELX-refined structures) and spectroscopic sources to reconcile conflicting conclusions .

Advanced Question: What role does this compound play in catalytic applications, and how is its performance optimized?

Methodological Answer:

  • Heterogeneous catalysis : Immobilized catalysts (e.g., SiliaCat DPP-Pd) enable reuse in multi-step syntheses, reducing metal leaching .
  • Solvent effects : Methanol’s dual role as solvent and reactant in haloetherification reactions improves atom economy .
  • In situ monitoring : Use FTIR or Raman spectroscopy to track catalytic intermediates and adjust reaction parameters dynamically .

Basic Question: How do solvent choices impact the stability and reactivity of this compound?

Methodological Answer:

  • Polar aprotic solvents : DMSO or DMF enhance solubility for reactions but may promote oxidation of the methanol group .
  • Protic solvents : Methanol stabilizes intermediates via hydrogen bonding but can participate in side reactions (e.g., esterification) .
  • Storage : Anhydrous conditions at -20°C prevent hydrolysis, as bromopyridines are moisture-sensitive .

Advanced Question: What strategies characterize polymorphic forms of this compound derivatives?

Methodological Answer:

  • XRPD (X-ray powder diffraction) : Distinguishes amorphous vs. crystalline phases, critical for patenting novel forms (e.g., amorphous 5-bromopyridin-3-yl galactoside) .
  • Thermal analysis : DSC/TGA identifies melting points and decomposition profiles, correlating with bioavailability in drug formulations .
  • Solid-state NMR : Probes hydrogen-bonding networks in polymorphs, guiding crystallization protocols .

Properties

IUPAC Name

(5-bromopyridin-3-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6BrNO/c7-6-1-5(4-9)2-8-3-6/h1-3,9H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDVDHJLKXYCOFS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC=C1Br)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90382807
Record name (5-bromopyridin-3-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90382807
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

37669-64-0
Record name (5-bromopyridin-3-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90382807
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (5-Bromo-3-pyridinyl)methanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

(5-Bromopyridin-3-yl)methanol was prepared according to the published procedure (Zhang, N. et al, J. Med. Chem., 45, 2832–2840 (2002)). A solution of (5-bromopyridin-3-yl)methanol (7.39 g, 39.3 mmol) in THF was cooled to 0° C. Sodium bis(trimethylsilyl)amide (39.3 mL of a 1.0 M solution in THF) was added, and the reaction was stirred for 20 minutes. Iodoethane (3.46 mL, 43.2 mmol) and DMF were added, and the reaction was allowed to warm to ambient temperature and stirred overnight. Brine was added, and the aqueous layer was extracted twice with hexanes. The combined organic fractions were concentrated under reduced pressure, and the residue was purified by HPFC (eluting with hexanes:ethyl acetate in a gradient from 100:0 to 70:30) to provide 5.11 g of 3-bromo-5-ethoxymethylpyridine as a colorless oil.
Quantity
7.39 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
3.46 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Brine
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

To a solution of 5-bromonicotinic acid (20.00 g, 97.00 mmol) in anhydrous THF (250 mL) was added a solution of BH3 (1 M in THF, 197 mL) slowly at rt over a period of 1 h. The reaction mixture was stirred for 1 h at rt and then was heated at reflux temperature for 5 h. The reaction mixture was cooled to rt and treated with 1 M HCl (100 mL) drop-wise. The resulting mixture was stirred for 1 h and treated with 10% aq. NaOH until pH 10. The solution was then extracted with ethyl acetate (4×200 mL). The combined organic extracts were washed with H2O, dried over anhydrous Na2SO4, filtered and concentrated to yield the crude alcohol (10.71 g). Purification of the crude compound (SiO2: 0-5% 2 M NH3 in MeOH/DCM) gave (5-bromo-pyridin-3-yl)-methanol (4.14 g, 22%).
Quantity
20 g
Type
reactant
Reaction Step One
Name
Quantity
250 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods III

Procedure details

The required aldehyde, 5-bromopyridine-3-carboxaldehyde, can be prepared from 5-bromonicotinic acid (commercially available from Aldrich Chemical Company and Lancaster Synthesis, Inc.). The 5-bromonicotinic acid can be treated with ethyl chloroformate to form a mixed anhydride, which can then be reduced, for example, with lithium aluminum hydride in tetrahydrofuran (THF) at −78° C., to afford 5-bromo-3-(hydroxymethyl)pyridine, as reported by Ashimori et al., Chem. Pharm. Bull. 38(9): 2446 (1990). Alternatively, the 5-bromonicotinic acid can be esterified, for example, in the presence of sulfuric acid and ethanol and the intermediate ethyl ester reduced with an excess of sodium borohydride to yield 5-bromo-3-(hydroxymethyl)pyridine, according to the techniques reported in Nutaitis et al., Org. Prep. and Proc. Int. 24: 143 (1992). The resulting 5-bromo-3-(hydroxymethyl)pyridine can then be converted to 5-bromo-3-pyridinecarboxaldehyde by Swern oxidation using oxalyl chloride and dimethylsulfoxide, according to the methods of Stocks et al., Tetrahedron Lett. 36(36): 6555 (1995) and Mancuso et al., J. Org. Chem. 44(23): 4148 (1979). The aldehyde, 4-bromopyridine-3-carboxaldehyde can be synthesized according to methodology described in PCT WO 94/29893 by Chin et al. or by methodology described by Ojea et al., Synlett. 6: 622 (1995). 6-Bromopyridine-3-carboxaldehyde can be prepared according to procedures described in Windschief and Voegtle, Synthesis 1: 87 (1994) or German Patent No. 93/4320432 to Fey et al.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
ethyl ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Synthesis routes and methods IV

Procedure details

The required aldehyde, 5-bromopyridine-3-carboxaldehyde, can be prepared from 5-bromonicotinic acid (commercially available from Aldrich Chemical Company and Lancaster Synthesis, Inc.). The 5-bromonicotinic acid can be treated with ethyl chloroformate to form a mixed anhydride, which can then be reduced, for example, with lithium aluminum hydride in tetrahydrofuran (THF) at −78° C., to afford 5-bromo-3-(hydroxymethyl)pyridine, as reported by Ashimori et al., Chem. Pharm. Bull. 38 (9): 2446 (1990). Alternatively, the 5-bromonicotinic acid can be esterified, for example, in the presence of sulfuric acid and ethanol and the intermediate ethyl ester reduced with an excess of sodium borohydride to yield 5-bromo-3-(hydroxymethyl)pyridine, according to the techniques reported in Nutaitis et al., Org. Prep. and Proc. Int. 24: 143 (1992). The resulting 5-bromo-3-(hydroxymethyl)pyridine can then be converted to 5-bromo-3-pyridinecarboxaldehyde by Swern oxidation using oxalyl chloride and dimethylsulfoxide, according to the methods of Stocks et al., Tetrahedron Lett. 36 (36): 6555 (1995) and Mancuso et al., J. Org. Chem. 44 (23): 4148 (1979). The aldehyde, 4-bromopyridine-3-carboxaldehyde can be synthesized according to methodology described in PCT WO 94/29893 by Chin et al. or by methodology described by Ojea et al., Synlett. 6: 622 (1995). 6-Bromopyridine-3-carboxaldehyde can be prepared according to procedures described in Windschief and Voegtle, Synthesis 1: 87 (1994) or German Patent No. 93/4320432 to Fey et al.
[Compound]
Name
( 9 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
ethyl ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

Synthesis routes and methods V

Procedure details

To a solution of 12 g (59.4 mmol) of 5-bromopyridine-3-carboxylic acid in 300 mL of anhydrous THF, under argon, are added, at −10° C., 6.6 mL of NMM and then 5.7 mL (59.4 mmol) of ethyl chloroformate. After stirring for 20 minutes at −10° C., 6.8 g (179.8 mmol) of sodium borohydride are added portionwise. The medium is then cooled to −70° C. and 400 mL of MeOH are added over 1 hour 30 minutes. The temperature is then allowed to rise to room temperature and stirring is continued for 12 hours. The medium is then concentrated under reduced pressure and then purified by chromatography on a column of silica gel, eluting with a 98/2 DCM/MeOH mixture. 8.4 g of (5-bromopyridin-3-yl)methanol are obtained in the form of a yellow oil.
Quantity
12 g
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step One
Name
Quantity
6.6 mL
Type
reactant
Reaction Step Two
Quantity
5.7 mL
Type
reactant
Reaction Step Three
Quantity
6.8 g
Type
reactant
Reaction Step Four
Name
Quantity
400 mL
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

(5-Bromopyridin-3-yl)methanol
(5-Bromopyridin-3-yl)methanol
(5-Bromopyridin-3-yl)methanol
(5-Bromopyridin-3-yl)methanol
(5-Bromopyridin-3-yl)methanol
(5-Bromopyridin-3-yl)methanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.